molecular formula C10H8Br2S B13541324 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene

5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene

Cat. No.: B13541324
M. Wt: 320.05 g/mol
InChI Key: RZSBSLKYAAJIRS-UHFFFAOYSA-N
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Description

5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of two bromine atoms, one on the benzene ring and the other on the methyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene typically involves the bromination of 2-methyl-1-benzothiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 5-amino-3-(bromomethyl)-2-methyl-1-benzothiophene, 5-thio-3-(bromomethyl)-2-methyl-1-benzothiophene, and 5-alkoxy-3-(bromomethyl)-2-methyl-1-benzothiophene.

    Oxidation Reactions: Products include this compound sulfoxide and sulfone.

    Reduction Reactions: Products include 5-bromo-3-(methyl)-2-methyl-1-benzothiophene.

Scientific Research Applications

5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(bromomethyl)benzofuran
  • 5-Bromo-3-(bromomethyl)benzo[b]thiophene
  • 3-(Bromomethyl)thiophene
  • **2-Bromo-3-(bromomethyl)

Properties

Molecular Formula

C10H8Br2S

Molecular Weight

320.05 g/mol

IUPAC Name

5-bromo-3-(bromomethyl)-2-methyl-1-benzothiophene

InChI

InChI=1S/C10H8Br2S/c1-6-9(5-11)8-4-7(12)2-3-10(8)13-6/h2-4H,5H2,1H3

InChI Key

RZSBSLKYAAJIRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)Br)CBr

Origin of Product

United States

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